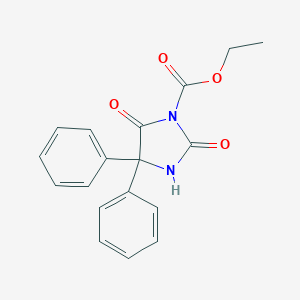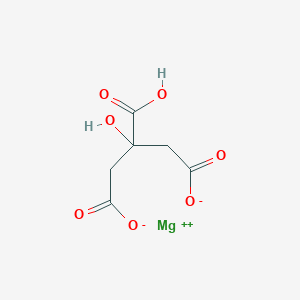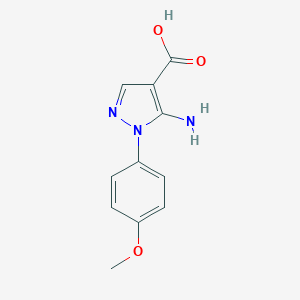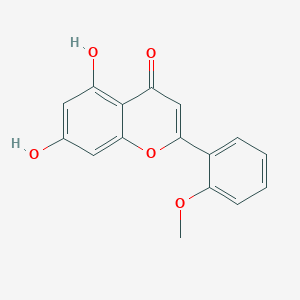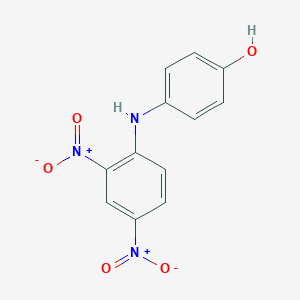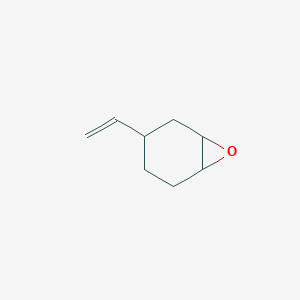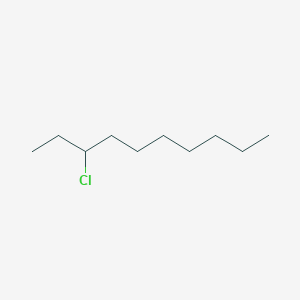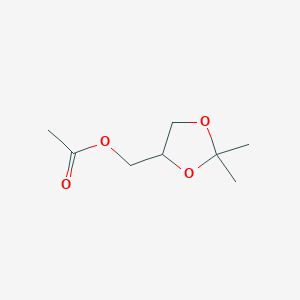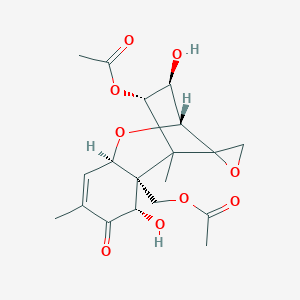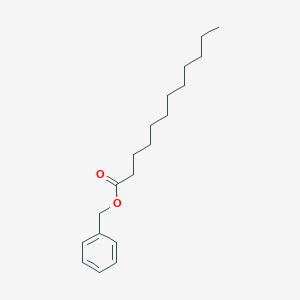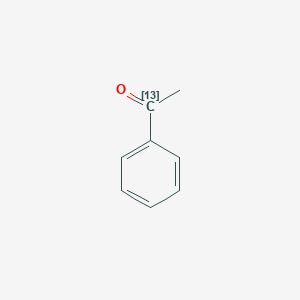
Acetophenone-alpha-13C
Übersicht
Beschreibung
Acetophenone-alpha-13C is a stable isotope of Acetophenone . It is an organic compound with a simple structure .
Synthesis Analysis
Acetophenone is one of the key intermediates in the synthesis of alcohol, aldehydes, resins, esters, fragrances, chewing gum, pharmaceuticals, and it is used as a solvent for cellulose ether, flavoring agent in several drinks and sweets . It is manufactured via several methods like decomposition of cumene hydroperoxide, Hock process, and Friedel–Crafts acylation reaction using homogeneous catalysts with solvent and oxidant . Oxidation of ethylbenzene (EB) is one of the promising methods to synthesize AP in liquid and vapor phases reaction using heterogeneous catalysts .Molecular Structure Analysis
The molecular formula of Acetophenone-alpha-13C is C7H8O . It has a molecular weight of 121.14 .Chemical Reactions Analysis
The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .Physical And Chemical Properties Analysis
Acetophenone-alpha-13C has a refractive index n20/D 1.5325 (lit.) and a boiling point of 202°C (lit.) .Wissenschaftliche Forschungsanwendungen
α-Bromination in Continuous Flow Microreactor
The α-bromination of acetophenone was successfully transformed from a known batch procedure to a continuous flow process in 99% yield . This process was carried out in a commercially available microreactor system . The closed system employed in continuous flow gives an additional advantage over conventional batch-wise synthesis, as the highly toxic and corrosive bromine is handled in an inherently safe manner .
Synthesis of α-Bromoketones
The synthesis of α-bromoketones is a useful reaction in organic chemistry, as it provides a convenient pathway towards mono-α-substituted ketones through bromide substitution . It also leads to a variety of heterocycles such as thiazoles , imidazo[1,2-a]-compounds , and indoles through the Bischler–Möhlau synthesis .
Experimental Teaching
The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . However, due to the lack of suitable brominating reagents, the application of this reaction in undergraduate organic chemistry experiments is limited . In a study, three junior undergraduates successfully conducted an innovative experiment under the guidance of teachers . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .
Production of Pharmaceuticals, Pesticides, and Other Chemicals
α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Development of Innovative Approaches
Using scientific research methods, three undergraduate students conducted teaching experiments in organic chemistry to develop innovative approaches for promoting α-substitution reactions of acetophenone derivatives in undergraduate chemistry experiments .
Recrystallization from Petroleum Ether
After drying over anhydrous sodium sulfate, the solvent was removed under reduced pressure using a rotary evaporator to afford crude solid product which underwent recrystallization from petroleum ether .
Wirkmechanismus
Target of Action
Acetophenone-alpha-13C, also known as 1-phenyl(113C)ethanone, is a simple organic compound that has been found to interact with various microorganisms . It has been reported to have antifungal effects, with acetophenone derivatives showing inhibitory effects against several fungi . The primary targets of Acetophenone-alpha-13C are therefore these fungi, and the compound acts by disrupting their growth and development .
Mode of Action
The interaction of Acetophenone-alpha-13C with its targets involves changes in the permeability of the cell membrane of the fungi . This disruption in the cell membrane affects the growth of the hyphae, leading to the death of the fungi . The compound’s mode of action is therefore primarily fungicidal.
Biochemical Pathways
Acetophenone-alpha-13C affects the amino acids and short-chain fatty acid metabolism pathways . The compound’s interaction with these pathways results in the production of metabolites that are involved in various biological processes. For instance, acetophenone derivatives have been found to be involved in the synthesis of various natural products and pharmaceuticals .
Result of Action
The primary result of the action of Acetophenone-alpha-13C is the inhibition of fungal growth . By disrupting the cell membrane and affecting the growth of the hyphae, the compound causes the death of the fungi . This antifungal activity makes Acetophenone-alpha-13C a potential candidate for the development of new antifungal agents.
Action Environment
The action, efficacy, and stability of Acetophenone-alpha-13C can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by factors such as temperature and pH. Additionally, the presence of other substances can influence the compound’s action. For example, the presence of bromine can lead to autocatalytic decomposition, which can affect the compound’s action .
Safety and Hazards
Zukünftige Richtungen
There is potential for Acetophenone-alpha-13C to be used in the development of new pesticides with novel structures and unique mechanisms of action . It can also be used as a tracer for quantitation during the drug development process .
Relevant Papers There are several papers that provide more information on Acetophenone-alpha-13C. For instance, a paper titled “Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions” discusses the biological, allelochemical, and chemical properties of acetophenone . Another paper titled “A Review on Selective Production of Acetophenone from Oxidation of Ethylbenzene over Heterogeneous Catalysts in a Decade” provides details on its biogenesis and chemical synthesis .
Eigenschaften
IUPAC Name |
1-phenyl(113C)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOLFJPFCHCOCG-CDYZYAPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetophenone-alpha-13C | |
CAS RN |
10383-88-7 | |
| Record name | 1-phenyl(1-13C)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


